5-Bromo-1-fenil-1H-pirazol-4-carbonitrilo

Descripción general

Descripción

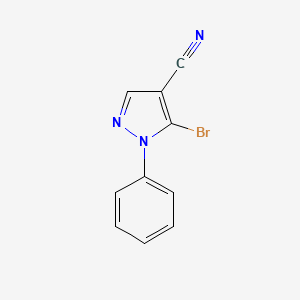

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 5-position, a phenyl group at the 1-position, and a cyano group at the 4-position

Aplicaciones Científicas De Investigación

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.

Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.

Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

Target of Action

Pyrazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities . Therefore, the targets can be diverse depending on the specific biological activity.

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the target and the biological activity of the compound.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives, it can be inferred that multiple pathways could be affected .

Result of Action

The effects would likely be related to the compound’s interaction with its targets and the subsequent changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. For instance, the compound should be stored in a cool, dry place in a tightly closed container . Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Análisis Bioquímico

Biochemical Properties

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes . These interactions suggest that 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile may possess anti-inflammatory properties. Additionally, it has shown potential as an antioxidant by interacting with reactive oxygen species (ROS) and reducing oxidative stress .

Cellular Effects

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of acetylcholinesterase (AchE), an enzyme crucial for nerve impulse transmission . This modulation can lead to changes in cellular behavior and function. Furthermore, the compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular integrity and function .

Molecular Mechanism

The molecular mechanism of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with COX-2 and 5-LOX results in the inhibition of these enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that it can maintain its biochemical activity, providing sustained effects on cellular function. In vitro and in vivo studies have demonstrated its potential for long-term use in therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may exhibit toxic or adverse effects, including potential neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.

Metabolic Pathways

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-1-phenyl-1H-pyrazole with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production methods for 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Reactions: Products with various functional groups replacing the bromine atom.

Reduction Reactions: Amino derivatives of the original compound.

Oxidation Reactions: Phenolic derivatives of the original compound.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

- 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both bromine and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Actividad Biológica

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and various studies that highlight its therapeutic potential.

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile exhibits a range of biochemical interactions, particularly with enzymes involved in inflammatory processes. Notably, it has been shown to inhibit:

- Cyclooxygenase-2 (COX-2) : An enzyme linked to inflammation.

- 5-Lipoxygenase (5-LOX) : Another key enzyme in the inflammatory pathway.

These inhibitory effects suggest potential applications in treating inflammatory conditions.

The compound's biological activity is largely attributed to its interaction with various cellular targets. The mechanisms include:

- Enzyme Inhibition : By binding to COX-2 and 5-LOX, 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile reduces the synthesis of pro-inflammatory mediators.

- Modulation of Cell Signaling : It influences pathways related to cell metabolism and gene expression, which can lead to alterations in cellular behavior.

3. Cellular Effects

Research indicates that this compound affects several cellular processes:

- Acetylcholinesterase (AchE) Activity : It modulates AchE, crucial for nerve impulse transmission, suggesting potential neuroprotective effects.

- Gene Expression : Changes in gene expression profiles have been observed, indicating a broad impact on cellular functions .

4.1 In Vitro Studies

In vitro studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. For example:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5-Bromo... | 0.22 - 0.25 | Staphylococcus aureus |

| Other Derivatives | Varies | Various Gram-positive and Gram-negative bacteria |

These findings indicate that the compound exhibits significant antimicrobial activity against various pathogens, with some derivatives showing even higher efficacy than established antibiotics .

4.2 Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Anti-inflammatory Effects : In animal models, lower doses of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile demonstrated anti-inflammatory and antioxidant effects comparable to standard treatments like indomethacin .

- Antimicrobial Activity : A study evaluated the compound against multiple strains of bacteria, revealing effective inhibition zones and minimum inhibitory concentrations (MICs) that showcase its potential as an antimicrobial agent .

5. Conclusion

The biological activity of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile underscores its potential as a therapeutic agent in various medical applications, particularly in inflammation and infection control. Its ability to inhibit key enzymes involved in inflammatory pathways and its demonstrated antimicrobial properties make it a candidate for further research and development.

Propiedades

IUPAC Name |

5-bromo-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMBDAOQQBVANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514028 | |

| Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76767-44-7 | |

| Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.